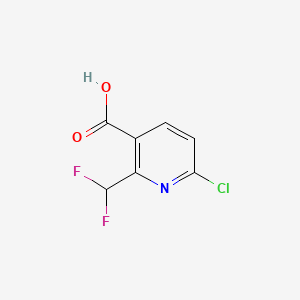![molecular formula C22H36O B577575 (5R,8R,9S,10S,13R,14R,17R)-10,13-dimethyl-17-propan-2-yl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one CAS No. 14111-73-0](/img/structure/B577575.png)
(5R,8R,9S,10S,13R,14R,17R)-10,13-dimethyl-17-propan-2-yl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R,8R,9S,10S,13R,14R,17R)-10,13-dimethyl-17-propan-2-yl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one: is a steroidal compound that belongs to the class of organic compounds known as androgens and derivatives. These compounds are characterized by their role in the development and maintenance of male characteristics in vertebrates. The structure of this compound includes a pregnane backbone with specific methyl and ketone substitutions, making it a unique entity in the realm of steroid chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5R,8R,9S,10S,13R,14R,17R)-10,13-dimethyl-17-propan-2-yl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one typically involves multiple steps, starting from simpler steroidal precursors. One common method involves the selective reduction and methylation of intermediate steroidal compounds. The reaction conditions often require the use of strong reducing agents such as lithium aluminum hydride (LiAlH4) and methylating agents like methyl iodide (CH3I) under anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions: (5R,8R,9S,10S,13R,14R,17R)-10,13-dimethyl-17-propan-2-yl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert ketones to alcohols or remove double bonds.
Substitution: Halogenation or other substitution reactions can replace hydrogen atoms with halogens or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or fully saturated compounds.
Scientific Research Applications
Chemistry: In chemistry, (5R,8R,9S,10S,13R,14R,17R)-10,13-dimethyl-17-propan-2-yl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one is used as a precursor for the synthesis of more complex steroidal compounds. Its unique structure allows for the exploration of various chemical modifications and the study of steroidal reaction mechanisms.
Biology: In biological research, this compound is studied for its potential role in modulating androgenic activity. It serves as a model compound for understanding the interactions between steroids and androgen receptors.
Medicine: In medicine, this compound and its derivatives are investigated for their potential therapeutic applications, including hormone replacement therapy and the treatment of androgen-related disorders.
Industry: In the industrial sector, this compound is used in the production of steroidal pharmaceuticals and as an intermediate in the synthesis of other biologically active steroids.
Mechanism of Action
The mechanism of action of (5R,8R,9S,10S,13R,14R,17R)-10,13-dimethyl-17-propan-2-yl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one involves its interaction with androgen receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The molecular targets include specific DNA sequences that regulate the transcription of androgen-responsive genes, leading to effects on muscle growth, secondary sexual characteristics, and other androgen-dependent functions.
Comparison with Similar Compounds
Testosterone: A primary male sex hormone with a similar steroidal structure but different functional groups.
Dihydrotestosterone (DHT): A more potent androgen with a similar backbone but differing in the position and type of functional groups.
Progesterone: A steroid hormone involved in the menstrual cycle and pregnancy, with a similar pregnane backbone but different substituents.
Uniqueness: (5R,8R,9S,10S,13R,14R,17R)-10,13-dimethyl-17-propan-2-yl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one is unique due to its specific methyl and ketone substitutions, which confer distinct chemical and biological properties
Properties
CAS No. |
14111-73-0 |
|---|---|
Molecular Formula |
C22H36O |
Molecular Weight |
316.529 |
IUPAC Name |
(5R,8R,9S,10S,13R,14R,17R)-10,13-dimethyl-17-propan-2-yl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one |
InChI |
InChI=1S/C22H36O/c1-14(2)18-13-19(23)20-16-9-8-15-7-5-6-11-21(15,3)17(16)10-12-22(18,20)4/h14-18,20H,5-13H2,1-4H3/t15-,16-,17+,18-,20+,21+,22-/m1/s1 |
InChI Key |
SQVGYHOZDQEEOG-IEMMZTIOSA-N |
SMILES |
CC(C)C1CC(=O)C2C1(CCC3C2CCC4C3(CCCC4)C)C |
Synonyms |
(14β)-20-Methyl-5α-pregnan-15-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


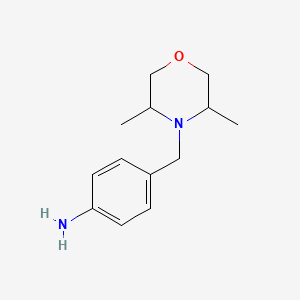
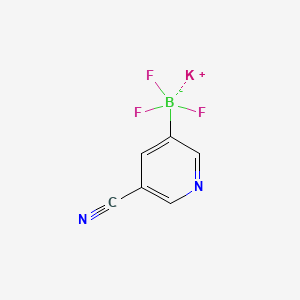
![(RP)-1-[(S)-tert-Butylphosphinoyl]-2-[(S)-1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B577497.png)
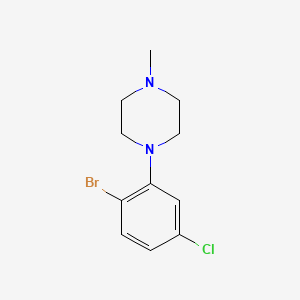
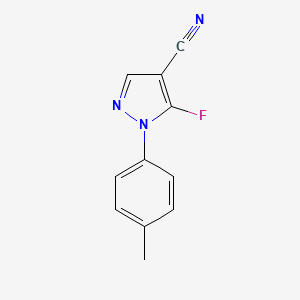
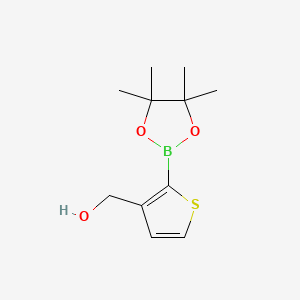
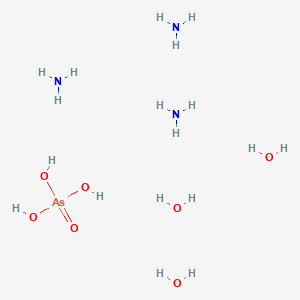
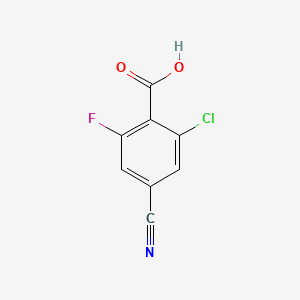
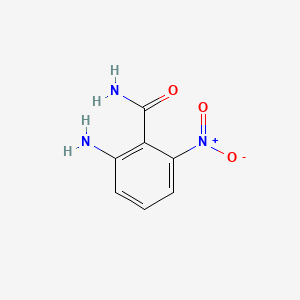
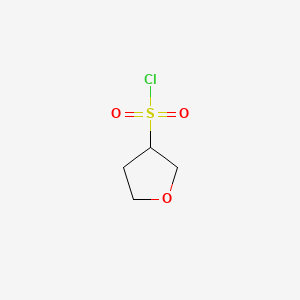
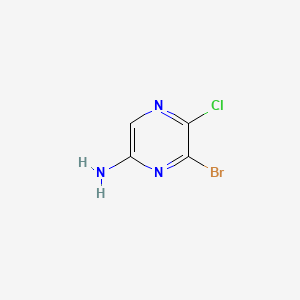
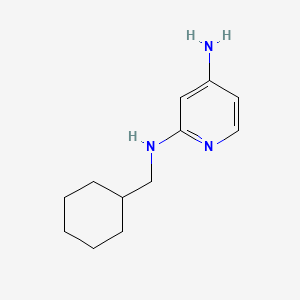
![Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B577514.png)
